molecular formula C9H10O3 B1366918 3-(Methoxymethoxy)benzaldehyde CAS No. 13709-05-2

3-(Methoxymethoxy)benzaldehyde

Cat. No. B1366918
CAS RN: 13709-05-2
M. Wt: 166.17 g/mol
InChI Key: JAFJNSQISURLCX-UHFFFAOYSA-N
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Description

3-(Methoxymethoxy)benzaldehyde is a chemical compound with the molecular formula C9H10O3 . It is a liquid at room temperature and has a molecular weight of 166.18 .


Synthesis Analysis

3-(Methoxymethoxy)benzaldehyde has been synthesized in a high yielding, asymmetric synthesis . The synthesis process involves the use of metal catalysts and various classes of supports including metal–organic frameworks, zeolites, carbon materials, and silicas .


Molecular Structure Analysis

The molecular structure of 3-(Methoxymethoxy)benzaldehyde consists of a benzene ring with an aldehyde group (-CHO) and a methoxymethoxy group (-OCH2OCH3) attached to it .


Chemical Reactions Analysis

3-(Methoxymethoxy)benzaldehyde has been used as a reagent in the synthesis of novel millepachine derivatives as potent antiproliferative agents . It has also been used in the synthesis of pyranochalcone derivatives as potent anti-inflammatory agents .


Physical And Chemical Properties Analysis

3-(Methoxymethoxy)benzaldehyde is a colorless to light yellow clear liquid . It has a specific gravity of 1.14 and a refractive index of 1.53 . It is air-sensitive and should be stored under inert gas .

Scientific Research Applications

Green Chemistry in Education

3-(Methoxymethoxy)benzaldehyde has been utilized in undergraduate organic chemistry classes to demonstrate green chemistry principles. Specifically, it was part of a project using ionic liquid as both solvent and catalyst for organic reactions, like the Knoevenagel condensation. This approach provided students with experience in innovative ideas in chemical research and green chemistry (Verdía, Santamarta, & Tojo, 2017).

Enzyme Catalysis

In enzyme catalysis research, 3-(Methoxymethoxy)benzaldehyde played a role in studies involving benzaldehyde lyase, which catalyzes the formation and cleavage of benzoin derivatives. This research contributed to developing reactor concepts for preparative synthesis, highlighting the importance of this compound in biochemical processes (Kühl et al., 2007).

Molecular Structure and Vibrational Spectral Studies

Comparative analysis of molecular structures and vibrational spectral studies of 3-(Methoxymethoxy)benzaldehyde derivatives has been conducted to understand their properties better. This research helps in the development of materials for manufacturing dyes, perfumes, flavorings, and various acids (Yadav, Sharma, & Kumar, 2018).

Nonlinear Optical Crystal Research

3-(Methoxymethoxy)benzaldehyde has been studied for its properties as a nonlinear optical crystal. Research on this compound has included characterizing its optical transmission, mechanical hardness, and laser damage, contributing significantly to the field of optical materials science (Venkataramanan, Uchil, & Bhat, 1994).

Safety And Hazards

3-(Methoxymethoxy)benzaldehyde may cause skin irritation and serious eye irritation . It may also cause respiratory irritation . It should be handled with care, avoiding contact with skin, eyes, and clothing, and avoiding ingestion and inhalation .

Relevant Papers

Relevant papers on 3-(Methoxymethoxy)benzaldehyde include studies on its synthesis , its use in the synthesis of novel compounds , and its physical and chemical properties .

properties

IUPAC Name

3-(methoxymethoxy)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O3/c1-11-7-12-9-4-2-3-8(5-9)6-10/h2-6H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAFJNSQISURLCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCOC1=CC=CC(=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80483534
Record name 3-(Methoxymethoxy)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80483534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Methoxymethoxy)benzaldehyde

CAS RN

13709-05-2
Record name 3-(Methoxymethoxy)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80483534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

11.2 g of potassium t-butoxide were added, whilst ice-cooling and stirring, to a solution of 12.0 g of 3-hydroxybenzaldehyde in 100 ml of dimethylacetamide, and, about ten minutes later, 8.05 g of methoxymethyl chloride were added dropwise to the resulting mixture. The reaction mixture was then stirred at room temperature for 1 hour, after which it was partitioned between ethyl acetate and water. The organic layer was concentrated by distillation under reduced pressure, and the residue was purified by column chromatography through silica gel, using a 5:1 by volume mixture of hexane and ethyl acetate as the eluent, to give 11.1 g (yield 68%) of 3-methoxymethoxybenzaldehyde as a colorless oil. 10 g of this colorless oil were dissolved in 100 ml of acetonitrile, and 18.3 g of (triphenylphosphoranyldene)acetaldehyde were added to the solution. The resulting mixture was then heated under reflux for 5 hours. At the end of this time, the solvent was removed by distillation under reduced pressure, and the residue was mixed with a mixture of ethyl acetate and hexane in a proportion of about 2:1 by volume. The mixture was stirred and the resulting precipitates were filtered off. The filtrate was concentrated by distillation under reduced pressure, and the residue was purified by column chromatography through silica gel, using a 3:1 by volume mixture of hexane and ethyl acetate as the eluent, to give 7.16 g (yield 62%) of 3-(3-methoxymethoxyphenyl)-2-propenal as a colorless oil.
Quantity
11.2 g
Type
reactant
Reaction Step One
Quantity
12 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
8.05 g
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a solution of 3-hydroxybenzaldehyde (5.0 g) in acetone (120 mL), potassium carbonate (8.5 g) and methoxymethyl chloride (4.0 g) were added, followed by stirring at 50° C. for 6 hours. The reaction mixture was concentrated and water was added thereto, followed by extraction with ethyl acetate. The organic layer was washed with a saturated aqueous sodium chloride solution, dried and concentrated. The residue thus obtained was purified by silica gel column chromatography (hexane:ethyl acetate=10:1) to thereby give the title compound (6.0 g) having the following physical properties.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
8.5 g
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

A solution of 100 g of 3-hydroxybenzaldehyde and 214 ml of N-ethyldiisopropylamine in 800 ml of dichloromethane was ice-cooled and a solution of 68.4 ml of chloromethyl methyl ether in 200 ml of dichloromethane was added dropwise. After stirring for one hour, an ice bath was removed and the mixture was continuously stirred at room temperature overnight. The reaction solution was washed in turn with an aqueous 10% sodium hydroxide solution and 10% citric acid and dried over magnesium sulfate, and then the solvent was evaporated under reduced pressure. The residue was distilled off under reduced pressure to obtain 81.3 g of the desired compound as a colorless oily substance. Boiling point: 125 to 127° C./10 mmHg
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
214 mL
Type
reactant
Reaction Step Two
Quantity
68.4 mL
Type
reactant
Reaction Step Three
Quantity
200 mL
Type
solvent
Reaction Step Three
Quantity
800 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods IV

Procedure details

m-Hydroxybenzaldehyde (32 g., 0.25 moles) methylene chloride (500 ml.), dimethoxymethane (100 ml., 1.13 moles), and p-toluenesulfonic acid monohydrate (250 mg.) were refluxed overnight under nitrogen using a Soxhlet extractor containing type 3A molecular sieves (150 g.). The reaction mixture was allowed to cool treated with triethylamine (2 ml.) to neutralize the acid catalyst and washed with 1N NaOH (2 × 200 ml.), water and dried (Na2SO4). Evaporation of solvent afforded a 28 g. residue, which after distillation, b.p. 92°-105° at 0.7 - 0.8 mm. gave 24.6 g. of m-methoxymethoxybenzaldehyde, (60% yield).
Quantity
500 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
250 mg
Type
reactant
Reaction Step One
[Compound]
Name
3A
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
2 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods V

Procedure details

In a preferred embodiment of the invention, m-hydroxybenzaldehyde and dimethoxymethane are dissolved in methylene chloride and p-toluenesulfonic acid monohydrate is added. The mixture is refluxed overnight using a Soxhlet extractor containing type 3A molecular sieves, and the product, m-methoxymethoxybenzaldehyde, is isolated and purified by standard procedures. For example, after the reaction mixture cools, triethylamine is added to neutralize the acid catalyst and the mixture is washed with dilute sodium hydroxide solution and water, dried over sodium sulfate and evaporated. The residue is purified by distillation.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
3A
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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